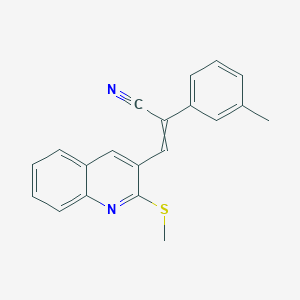

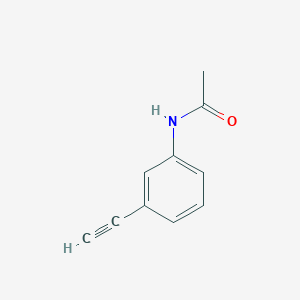

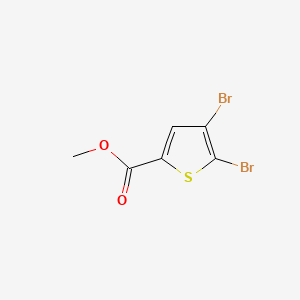

![molecular formula C11H10Cl2O B1301569 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one CAS No. 40641-93-8](/img/structure/B1301569.png)

1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one

Vue d'ensemble

Description

The compound "1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one" is a chemical of interest due to its structural features, which include a dichlorocyclopropyl group attached to a phenyl ring, and a ketone functional group. While the specific compound is not directly studied in the provided papers, similar compounds with dichloro groups and phenyl rings have been synthesized and characterized, indicating a potential interest in the chemical properties and reactivity of such structures for various applications.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which is a key intermediate for the synthesis of an agricultural fungicide . The reaction conditions for such syntheses are optimized to achieve high yields and purity, indicating that similar methods could potentially be applied to synthesize "1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one".

Molecular Structure Analysis

The molecular structure of compounds with similar features is often confirmed using techniques such as FT-IR, NMR, MS, and X-ray crystallography . These methods provide detailed information about the geometrical parameters and the confirmation of the synthesized structures. The presence of dichloro groups and phenyl rings can significantly influence the molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from molecular docking studies and analyses of the frontier molecular orbitals, such as the HOMO and LUMO . These studies can predict how the compound might interact with biological targets or participate in chemical reactions. The presence of electronegative groups, like the carbonyl group, can make certain regions of the molecule more reactive .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The vibrational wavenumbers, computed using computational methods, can provide insights into the bonding and stability of the molecule . The first hyperpolarizability is an important parameter for nonlinear optical properties, which can be calculated to assess the potential of such compounds in this field . The molecular electrostatic potential (MEP) maps can indicate the regions of the molecule that are likely to undergo nucleophilic or electrophilic attack .

Applications De Recherche Scientifique

Environmental Impact of Chlorinated Compounds

Endocrine Disruption and Mitochondrial Impact

Chlorinated compounds like DDT and DDE, structurally related to the requested chemical, have been studied for their endocrine-disrupting effects in humans and wildlife. They interfere with hormone function by mimicking or blocking natural hormones, affecting reproductive and immune systems. Research has explored how these substances impact mitochondrial function, suggesting a possible direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).

Bioremediation of Contaminated Soils

Studies on bioremediation techniques for DDT-contaminated soils highlight the persistence of such chlorinated pesticides in the environment. Biodegradation processes, involving both bacteria and fungi, show promise in reducing soil concentrations of these compounds through mechanisms like dechlorination and ring cleavage (Foght et al., 2001).

Applications in Organic Synthesis and Material Science

Synthesis of Heterocycles

The reactivity of compounds containing cyclopropyl groups or related structural motifs has been leveraged in organic synthesis, particularly in the construction of heterocyclic compounds. Such chemical frameworks are valuable for developing new pharmaceuticals, agrochemicals, and materials (Gomaa & Ali, 2020).

Flame Retardants and Environmental Concerns

Research on novel brominated flame retardants (NBFRs), which include compounds with chloro and cyclopropyl groups, has raised concerns regarding their accumulation in indoor environments and potential health risks. The studies call for more comprehensive research on their occurrence, toxicity, and environmental fate (Zuiderveen et al., 2020).

Propriétés

IUPAC Name |

1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O/c1-7(14)8-2-4-9(5-3-8)10-6-11(10,12)13/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKBGCSOFLKSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2CC2(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369537 | |

| Record name | 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one | |

CAS RN |

40641-93-8 | |

| Record name | 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40641-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-[4-(2,2-dichlorocyclopropyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

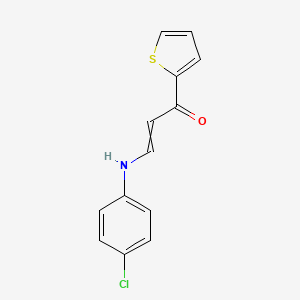

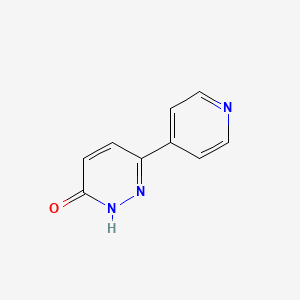

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

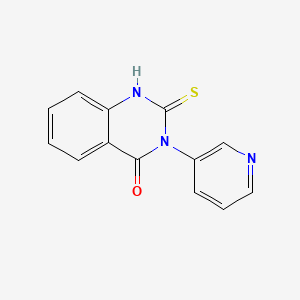

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)